Benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol
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Overview
Description
Benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol is an organic compound that features a benzoic acid moiety and a difluoromethylated butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chemoenzymatic reactions, which combine chemical synthesis with enzymatic catalysis to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as solid-phase extraction and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium dichromate, sulfuric acid.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological enzymes and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and leading to various biochemical effects . The difluoromethyl group and butenol side chain play crucial roles in determining the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid .
- 3,4-Difluorobenzoic acid .
- 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid .
Uniqueness
Benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol is unique due to the presence of both the difluoromethyl group and the butenol side chain. These structural features confer distinct chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
CAS No. |
136104-37-5 |
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Molecular Formula |
C12H14F2O3 |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
benzoic acid;4,4-difluoro-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C7H6O2.C5H8F2O/c8-7(9)6-4-2-1-3-5-6;1-4(2-3-8)5(6)7/h1-5H,(H,8,9);8H,2-3H2,1H3 |
InChI Key |
PYAOHJLXBDLHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)CCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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